6-cyclopropyl-1-(2-fluorophenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrazole moiety
Preparation Methods
The synthesis of 6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-ketoester or diketone under acidic or basic conditions.
Cyclization to form the pyrazolopyridine core: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the pyrazolopyridine core.
Introduction of the cyclopropyl and fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters.
Final functionalization:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The pyrazole and pyridine rings can participate in various coupling reactions, such as Suzuki-Miyaura or Heck coupling, to introduce additional functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-CYCLOPROPYL-1-(2-FLUOROPHENYL)-N~4~-[1-METHYL-2-(1H-PYRAZOL
Properties
Molecular Formula |
C22H21FN6O |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-(2-fluorophenyl)-N-(1-pyrazol-1-ylpropan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H21FN6O/c1-14(13-28-10-4-9-24-28)26-22(30)16-11-19(15-7-8-15)27-21-17(16)12-25-29(21)20-6-3-2-5-18(20)23/h2-6,9-12,14-15H,7-8,13H2,1H3,(H,26,30) |
InChI Key |
YZRQENITHHTWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5 |
Origin of Product |
United States |
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